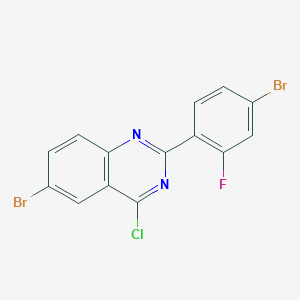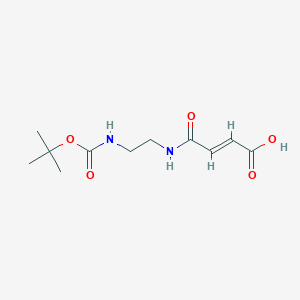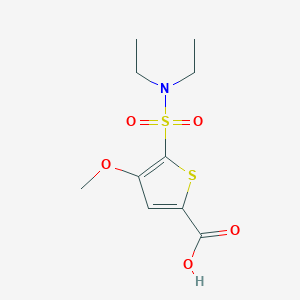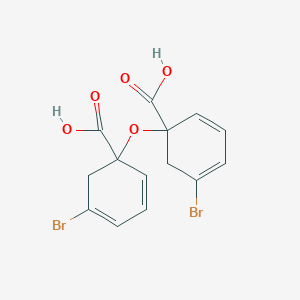
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-bromo-2-fluorobenzaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.
Applications De Recherche Scientifique
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluorobenzaldehyde
- 1-(4-Bromo-2-fluorophenyl)ethanone
Uniqueness
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
1260863-52-2 |
|---|---|
Formule moléculaire |
C14H6Br2ClFN2 |
Poids moléculaire |
416.47 g/mol |
Nom IUPAC |
6-bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C14H6Br2ClFN2/c15-7-2-4-12-10(5-7)13(17)20-14(19-12)9-3-1-8(16)6-11(9)18/h1-6H |
Clé InChI |
RZNWNKNOXKMDTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)






![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)


![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
